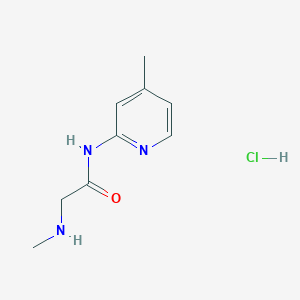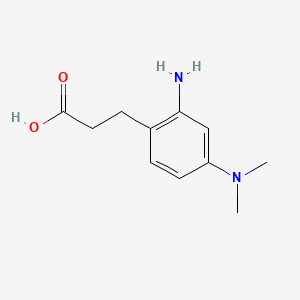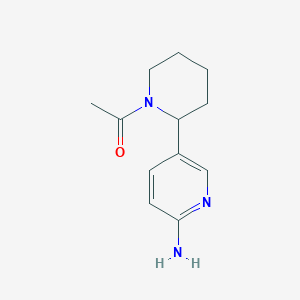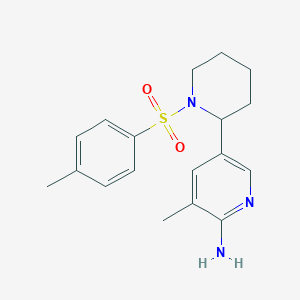![molecular formula C9H10ClNO2 B11820740 N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11820740.png)
N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C9H10ClNO2 It is known for its unique structure, which includes a chloro and methoxy group attached to a phenyl ring, and a hydroxylamine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloro and methoxy groups can also influence the compound’s binding affinity and specificity for its targets. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine can be compared with other similar compounds, such as:
N-[1-(2-chlorophenyl)ethylidene]hydroxylamine: Lacks the methoxy group, which can affect its reactivity and biological activity.
N-[1-(3-methoxyphenyl)ethylidene]hydroxylamine: Lacks the chloro group, which can influence its chemical properties and interactions.
This compound derivatives: Various derivatives with different substituents can exhibit unique properties and applications.
Propriétés
Formule moléculaire |
C9H10ClNO2 |
|---|---|
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H10ClNO2/c1-6(11-12)7-4-3-5-8(13-2)9(7)10/h3-5,12H,1-2H3 |
Clé InChI |
PPXXDFSKKVNXLK-UHFFFAOYSA-N |
SMILES canonique |
CC(=NO)C1=C(C(=CC=C1)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[(4-Methoxyphenyl)methylidene]amino}thiourea](/img/structure/B11820665.png)







![(S)-Benzyl 2-amino-4-isopropyl-4-methyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11820747.png)



